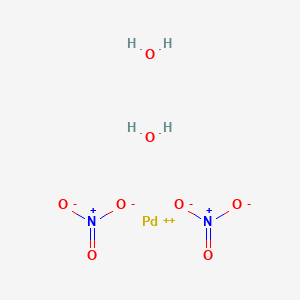
3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one
Overview
Description
3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one, also known as AE-TZ-5, is a heterocyclic compound that has been studied extensively in the laboratory setting. It has been used in various scientific research applications, including as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as an enzyme inhibitor in biochemistry. AE-TZ-5 has a number of interesting properties that make it a useful tool in the laboratory.
Scientific Research Applications
Reinforcement of Polymer Films
The compound has been used in the modification of nano silica to reinforce polymer films based on epoxy resin Epon 1001X75 . The study showed that the mechanical properties of the epoxy polymer film increased significantly with the addition of the compound .
Silane Coupling Agent
The compound acts as a silane coupling agent . Silane coupling agents are used to improve the bond between inorganic and organic materials in many composites, leading to improved mechanical and thermal properties.
Adhesives and Sealants
It is employed as an adhesives and sealant chemical . The compound can enhance the performance of adhesives and sealants by improving their flexibility, impact resistance, and adhesion to various substrates.
Paint Additive and Coating Additive
The compound is used as a paint additive and coating additive . It can improve the durability, adhesion, and weather resistance of paints and coatings.
Production of Petroleum
The compound plays an important role in the production of petroleum . However, the exact role it plays in petroleum production is not specified in the source.
CO2 Adsorption
Polyimides synthesized using the compound have been tested for CO2 adsorption . The study found that the polyimide with a significant amount of the compound exhibited higher CO2 adsorption than others .
Fabrication of Aerogels
The compound has been used in the fabrication of aerogels . Specifically, it was used in the fabrication of amine-modified spherical nanocellulose aerogels, which could potentially be applied to capture CO2 .
properties
IUPAC Name |
3-(2-aminoethyl)-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c5-2-1-3-6-4(9)8-7-3/h1-2,5H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCYCYCYWDHXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)

![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)


![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)


